TAS-103

Topoisomerase Inhibition Enzyme Assays Mechanism of Action

Researchers studying dual topoisomerase inhibition or MDR mechanisms face cross-resistance confounds with standard agents. TAS-103 (CAS 174634-08-3) resolves this as a validated dual Topo I/II inhibitor with documented P-gp, MRP, and LRP evasion. • Dual Topo I (IC₅₀ ~2 μM) & Topo II (IC₅₀ ~6.5 μM) inhibition; primary cellular target: Topo IIα • Cytotoxicity unaffected by MDR-active in etoposide/doxorubicin-resistant lines • Phase I clinical dose established; in vivo efficacy confirmed across lung, colon, breast & pancreatic xenografts Supplied with HPLC, NMR & MS documentation for reproducible results.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
CAS No. 174634-08-3
Cat. No. B1662211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS-103
CAS174634-08-3
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43
InChIInChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22)
InChIKeyROWSTIYZUWEOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAS-103: Dual Topo I/II Inhibitor Overview


TAS-103 (also designated BMS-247615) is a synthetic quinoline derivative and a dual inhibitor of DNA topoisomerase I (Topo I) and topoisomerase II (Topo II) [1]. It stabilizes cleavable complexes between these enzymes and DNA, leading to DNA damage and subsequent apoptosis in cancer cells [2]. This compound exhibits a broad spectrum of antitumor activity in vitro and in vivo across various human tumor models [1]. TAS-103 has been evaluated in Phase I clinical trials for advanced solid tumors, establishing a maximum-tolerated dose (MTD) and a recommended Phase II dose [3].

Dual Topo I / II inhibitor tool compound
Suited for DNA damage response and apoptosis pathway studies
Applicable to MDR mechanism research models

Why TAS-103 Differs from Other Topoisomerase Inhibitors


TAS-103 cannot be generically substituted with single-target topoisomerase inhibitors (e.g., camptothecin for Topo I, or etoposide for Topo II) or other dual inhibitors. While many agents are selective for either Topo I or Topo II, TAS-103 is a confirmed dual inhibitor with a unique mechanistic profile [1]. Critically, its primary cellular target is Topo II, and it exhibits equipotency to etoposide against Topo IIα but is less active than camptothecin against Topo I [2]. Furthermore, its cytotoxicity is largely unaffected by common multidrug resistance (MDR) mechanisms like P-glycoprotein (P-gp), MRP, and LRP, a property not shared by many standard chemotherapeutics such as doxorubicin or etoposide [3]. This distinct combination of dual targeting, a Topo II-primary mechanism, and MDR evasion makes simple replacement with an in-class analog scientifically unsound and potentially misleading for experimental design.

Single-target inhibitor mismatch
Dual Topo I/II inhibition with Topo II-primary cellular target profile cannot be replicated by camptothecin or etoposide alone.
MDR evasion profile differs
Cytotoxicity is largely unaffected by P-gp, MRP, and LRP overexpression, unlike doxorubicin and etoposide.
In vivo model-response context may not transfer
Reported xenograft efficacy profile may differ across tumor models; direct extrapolation to other dual inhibitors requires validation.

Quantitative Evidence: TAS-103 Comparator Analysis


Dual Topo I/II Inhibition vs. Single-Target Agents

TAS-103 is a dual inhibitor of both Topo I and Topo II. In recombinant enzyme assays, TAS-103 inhibited Topo I activity with an IC50 of 2 μM and Topo II activity with an IC50 of 6.5 μM [1]. A separate study using recombinant enzymes reported IC50 values of 0.15 μM for Topo I and 0.2 μM for Topo II . In contrast, the classical Topo I inhibitor camptothecin is highly specific for Topo I, and the Topo II poison etoposide (VP-16) is specific for Topo II. At the cellular level, TAS-103 was shown to generate a similar amount of Topo II-DNA cleavable complexes as etoposide, but a smaller amount of Topo I-DNA complexes than camptothecin [1].

Dual Topo I/II Inhibition
Head-to-head
Topo I IC50 2 µM (0.15 µM); Topo II IC50 6.5 µM (0.2 µM); Topo II complex formation similar to etoposide
Supports dual-inhibition pathway interpretation
Recombinant enzyme assays, KB cell line
Topoisomerase Inhibition Enzyme Assays Mechanism of Action

Cytotoxicity in Colorectal Cancer vs. Standard Care

In a study using highly-purified, freshly-isolated human colorectal cancer cells, TAS-103 demonstrated the strongest antitumor activity among conventional anticancer agents evaluated. The difference was statistically significant (p<0.05) compared to the comparator panel [1]. While the specific comparator panel is not fully detailed in the abstract, the finding establishes TAS-103's potent efficacy in a clinically relevant, primary tumor model. Furthermore, the combination of TAS-103 with cisplatin (CDDP) significantly augmented its antitumor activity (p<0.05) [1].

Colorectal Cancer Cytotoxicity
Head-to-head
Highest antitumor activity among tested agents; p<0.05
Reported top rank in colorectal cancer model panel
MTT assay, freshly-isolated human cells
Colorectal Cancer Cytotoxicity Primary Tumor Cells

Overcoming MDR: Activity in P-gp/MRP/LRP Overexpressing Cells

TAS-103 cytotoxicity is not affected by the presence of common multidrug resistance mechanisms. In cell lines overexpressing P-glycoprotein (P-gp), multidrug resistance protein (MRP), or lung resistance protein (LRP), the cytotoxicity of TAS-103 remained unchanged [1]. This is in direct contrast to agents like doxorubicin, which are substrates for P-gp-mediated efflux. Additionally, TAS-103 retained activity against cell lines with a mutated topoisomerase I enzyme that confers resistance to camptothecin [1]. In a study of human small-cell lung cancer (SCLC), TAS-103 was effective in inhibiting the proliferation of both parental SBC-3 cells and their drug-resistant variants (SBC-3/ADM, SBC-3/CDDP, H-69/VP), including those expressing high levels of P-gp [2].

MDR Independence
Head-to-head
Cytotoxicity unchanged in P-gp, MRP, LRP overexpressing and topo I-mutated cells
Supports MDR-independent cytotoxicity context
SBC-3, H69 drug-resistant variants; >50% tumor growth inhibition in MDR xenografts
Multidrug Resistance MDR P-glycoprotein MRP1 LRP

In Vivo Xenograft Efficacy vs. Irinotecan, Etoposide, Cisplatin

In a comprehensive in vivo study, the efficacy of TAS-103 was compared directly to several standard-of-care agents. Across a range of human tumor xenografts (including lung, colon, stomach, breast, and pancreatic cancers), the antitumor efficacy of TAS-103 was generally greater than that of irinotecan (CPT-11), etoposide (VP-16), or cisplatin (CDDP) [1]. The study also demonstrated that intermittent intravenous administration of TAS-103 was markedly effective against subcutaneously implanted murine tumors and various lung metastatic tumor models [1]. A separate study showed that TAS-103 (30 mg/kg, i.v.) caused significant tumor growth suppression in mice bearing Lewis lung carcinoma cells [2].

In Vivo Xenograft Comparison
Head-to-head
Generally higher tumor growth inhibition vs irinotecan, etoposide, cisplatin across multiple human xenografts
Reported in vivo model-response advantage across solid tumor types
Lung, colon, stomach, breast, pancreatic xenografts; 30 mg/kg i.v.
In Vivo Efficacy Xenograft Models Antitumor Spectrum

Research Applications of TAS-103


Dual Topo I/II Inhibition & DNA Damage Response

As a well-characterized dual inhibitor of Topo I and II with quantified IC50 values, TAS-103 is an ideal tool for dissecting the cellular consequences of simultaneous topoisomerase inhibition. Studies can leverage its unique profile to compare and contrast the DNA damage signaling pathways, cell cycle checkpoints, and apoptotic cascades activated by dual inhibition versus single-target agents like camptothecin or etoposide [1]. Its mechanism of stabilizing Topo-DNA cleavable complexes, with a preference for Topo II at the cellular level, makes it particularly relevant for research into Topo II poisons and their associated toxicity [2].

Modeling & Overcoming MDR in Cancer

TAS-103 is a critical reagent for MDR research due to its documented lack of cross-resistance with P-gp, MRP, and LRP, and its activity against topo I-mutated, camptothecin-resistant cells [1][2]. It serves as a powerful positive control or test compound when evaluating new agents designed to circumvent MDR. Researchers can confidently use TAS-103 to probe the efficacy of novel therapies in well-established MDR cell line models, where standard chemotherapeutics like doxorubicin or vincristine would fail [1].

Combination Regimens for Solid Tumors

Given its proven in vivo efficacy across a broad panel of human xenografts (lung, colon, stomach, breast, pancreatic) and its superiority over irinotecan, etoposide, and cisplatin in these models, TAS-103 is a compelling candidate for combination therapy studies [1]. The statistically significant synergistic effect observed with cisplatin in colorectal cancer cells provides a strong rationale for designing preclinical trials that explore TAS-103 in combination with platinum agents or other targeted therapies [2]. Its established Phase I clinical dose also provides a translational bridge for dosing in advanced preclinical models [3].

Liposomal Drug Delivery & Formulation

Research has demonstrated that liposomal encapsulation of TAS-103 significantly enhances its in vivo antitumor efficacy and prolongs survival in tumor-bearing mice compared to the free drug [1]. This makes TAS-103 an excellent model payload for developing and testing novel nanoparticle or liposomal drug delivery systems. The documented improvement in therapeutic index with a liposomal formulation underscores the compound's utility for studies aimed at reducing systemic toxicity and improving tumor targeting [1].

Application
Selection Property
Validation Focus
Dual topoisomerase inhibition studies
Dual Topo I/II inhibitor profile
DNA damage response pathway analysis
MDR mechanism research
P-gp/MRP/LRP-independent cytotoxicity
MDR cell line model validation
Combination model-response studies
Reported synergy with platinum agents
Xenograft combination endpoint assessment
Liposomal drug delivery research
Liposomal encapsulation efficacy
Formulation-dependent tumor exposure endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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